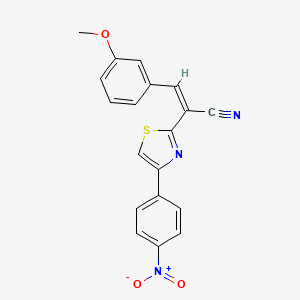

![molecular formula C18H18N2O2S B2737744 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea CAS No. 2034440-12-3](/img/structure/B2737744.png)

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea, also known as BMBT, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Antiacetylcholinesterase Activity

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, showing that these compounds can inhibit acetylcholinesterase, an enzyme involved in breaking down the neurotransmitter acetylcholine. This activity is significant for developing treatments for diseases like Alzheimer's, where acetylcholinesterase's overactivity can lead to decreased acetylcholine levels (Vidaluc et al., 1995).

Anticancer Activity

N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea has exhibited strong anticancer activity in several assays and cell lines, highlighting the potential of similar compounds in cancer treatment. This underscores the therapeutic potential of benzo[b]thiophene derivatives in oncology (Nammalwar et al., 2010).

Structural and Electronic Characterization

1-Benzyl-3-furoyl-1-phenylthiourea, a thiourea derivative, was synthesized and characterized, providing insights into the structural and electronic properties of such compounds. This information is crucial for understanding how these compounds interact with biological molecules and for designing drugs with specific biological activities (Lestard et al., 2015).

Synthesis of Ureas from Carboxylic Acids

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement was demonstrated for the synthesis of ureas, providing a method to convert carboxylic acids to ureas in one pot. This method offers a versatile approach to synthesizing urea derivatives, which are important in medicinal chemistry (Thalluri et al., 2014).

Propiedades

IUPAC Name |

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-12-6-2-4-8-15(12)20-18(22)19-10-16(21)14-11-23-17-9-5-3-7-13(14)17/h2-9,11,16,21H,10H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZNQQZTWOIAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737665.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737668.png)

![3-allyl-5-(3,4-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2737675.png)

![1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737676.png)

![ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2737677.png)

![4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2737678.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2737680.png)

![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2737682.png)